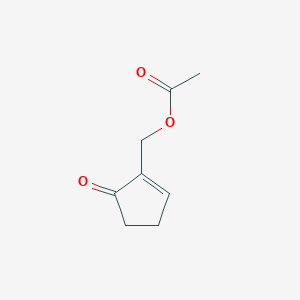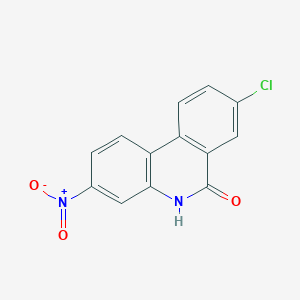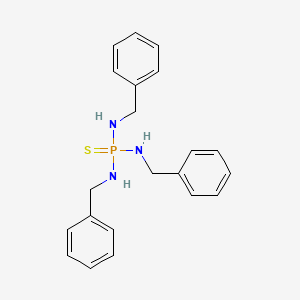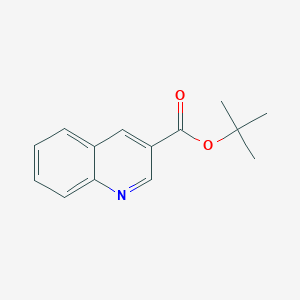![molecular formula C21H12ClN3S B14000992 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a dibenzo[b,d]thiophene moiety, and a phenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in materials science, organic chemistry, and photophysics.
準備方法
The synthesis of 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzonitrile and dibenzo[b,d]thiophene-4-boronic acid in the presence of a palladium catalyst can yield the desired triazine compound. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and require heating to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is crucial in optimizing the reaction efficiency and minimizing by-products.
化学反応の分析
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dibenzo[b,d]thiophene moiety can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the electronic properties of the compound.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or extend the conjugation of the molecule.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学的研究の応用
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine has a wide range of scientific research applications:
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Photovoltaics: The compound’s ability to absorb and emit light makes it suitable for use in organic photovoltaic cells, where it can enhance the efficiency of light harvesting and charge transport.
Biological Applications: Research has explored the compound’s potential as a fluorescent probe for biological imaging, owing to its strong luminescence and stability under physiological conditions.
Chemical Sensors: The compound’s sensitivity to environmental changes, such as pH or the presence of specific ions, makes it a candidate for use in chemical sensors and detection systems.
作用機序
The mechanism by which 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine exerts its effects is primarily related to its electronic structure and photophysical properties. The compound can undergo intersystem crossing, leading to phosphorescence emission. This process involves the transition from a singlet excited state to a triplet state, facilitated by the heavy atom effect of the chlorine atom . The molecular targets and pathways involved in its action depend on the specific application, such as energy transfer processes in OLEDs or fluorescence resonance energy transfer (FRET) in biological imaging.
類似化合物との比較
Similar compounds to 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine include:
Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone: This compound shares the dibenzo[b,d]thiophene core but differs in the substitution pattern, affecting its photophysical properties.
4-Bromophenyl(4-chlorophenyl)methanone: Similar in structure but with a bromine atom instead of the dibenzo[b,d]thiophene moiety, leading to different reactivity and applications.
5-Bromo-2-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione: Another related compound with different substituents, used in materials science for its unique electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct photophysical properties and makes it versatile for various applications.
特性
分子式 |
C21H12ClN3S |
|---|---|
分子量 |
373.9 g/mol |
IUPAC名 |
2-chloro-4-dibenzothiophen-4-yl-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H12ClN3S/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H |
InChIキー |
SKNADSBKOSKSNG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3SC5=CC=CC=C45 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


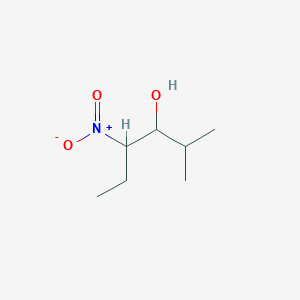
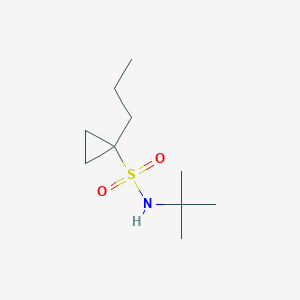
![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)

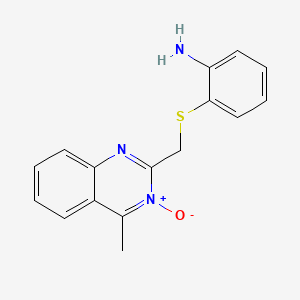
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
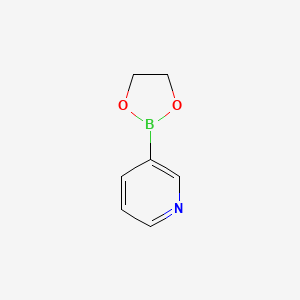
![5,5,7,7-Tetramethyl-3-(2-nitrophenyl)-4-oxidofuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B14000947.png)
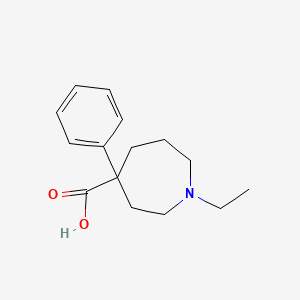
![N-butylbutan-1-amine;2-[[4-[(dibutylamino)diazenyl]benzoyl]amino]pentanedioic acid](/img/structure/B14000955.png)
